molecular formula C15H19BN2O4 B6357226 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester CAS No. 1313760-71-2

1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester

Cat. No.: B6357226
CAS No.: 1313760-71-2
M. Wt: 302.14 g/mol
InChI Key: YGURGQQXRJHHKZ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester is a boronic ester derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester can be synthesized through several methods. One common approach involves the borylation of 1-methyl-5-nitroindole using bis(neopentyl glycolato)diboron in the presence of a rhodium catalyst . The reaction typically proceeds under mild conditions, making it suitable for various substrates.

Industrial Production Methods: Industrial production of this compound often involves large-scale borylation reactions using optimized catalysts and reagents to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester is unique due to the presence of both a nitro group and a boronic ester group on the indole ring. This combination enhances its reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)12-9-17(5)13-7-6-10(18(19)20)8-11(12)13/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGURGQQXRJHHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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